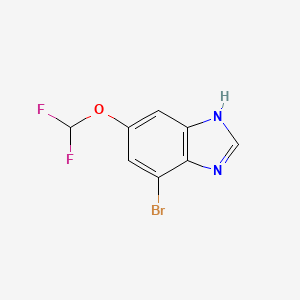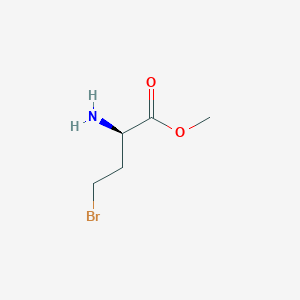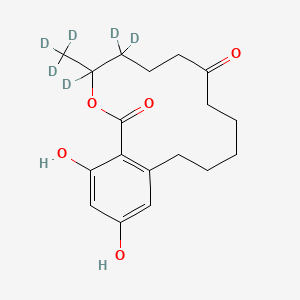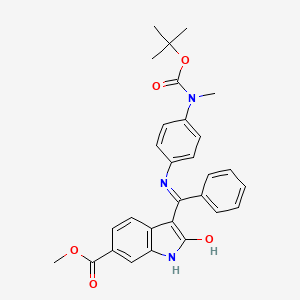
4-bromo-6-(difluoromethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:
Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino or thio-substituted benzimidazoles.
Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and OLEDs.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application:
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Material Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparación Con Compuestos Similares
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline : Similar in structure but with a quinoline core.
- 4-Bromo-6-(difluoromethoxy)nicotinonitrile : Similar substituents but with a nicotinonitrile core.
- Thiazole Derivatives : Different core structure but similar biological activities.
Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H5BrF2N2O |
|---|---|
Peso molecular |
263.04 g/mol |
Nombre IUPAC |
4-bromo-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
Clave InChI |
FWVFEKSIOYPOFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)



![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)


![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)


![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
